molecular formula C10H12F2 B1453485 2-(1,1-Difluoroethyl)-1,4-dimethylbenzene CAS No. 1204295-91-9

2-(1,1-Difluoroethyl)-1,4-dimethylbenzene

Cat. No. B1453485
CAS RN: 1204295-91-9
M. Wt: 170.2 g/mol
InChI Key: RRGXOZCLCILWHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,1-Difluoroethyl)-1,4-dimethylbenzene, also known as 1,1-difluoro-2,4-dimethylbenzene, is a chemical compound that is used in a variety of laboratory experiments. It is a colorless liquid with a sweet odor and a boiling point of 122°C. It is most commonly used as a solvent in organic synthesis and as a reagent in various types of reactions. It can also be used as a catalyst in certain reactions, such as the reaction between nitrobenzene and acetic acid. The purpose of

Scientific Research Applications

Applications in Environmental and Material Science

  • Novel Brominated Flame Retardants : A review on the occurrence of novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food highlights the need for further research on their occurrence, environmental fate, and toxicity. High concentrations of certain NBFRs in indoor environments suggest a significant application in consumer products but also raise concerns about potential environmental and health impacts (Zuiderveen, Slootweg, & de Boer, 2020).

  • Microbial Degradation of Polyfluoroalkyl Chemicals : Research into the microbial degradation pathways of polyfluoroalkyl chemicals in the environment sheds light on the biodegradability and environmental fate of these persistent compounds, highlighting the importance of understanding their long-term ecological impacts (Liu & Mejia Avendaño, 2013).

Advances in Fluoroalkylation Reactions

  • Fluoroalkylation in Aqueous Media : A review focusing on the development of fluoroalkylation reactions in aqueous media emphasizes the significance of environmentally friendly methods for incorporating fluorinated groups into target molecules, which is relevant for pharmaceuticals, agrochemicals, and functional materials (Song et al., 2018).

Fluorinated Compounds in Health and Environmental Safety

  • Health Risks of Novel Fluorinated Alternatives : Investigation into the environmental occurrence, fate, and effects of alternative per- and polyfluoroalkyl substances (PFASs) reveals that these novel fluorinated alternatives may possess comparable or more severe potential toxicity than legacy PFASs, underscoring the need for comprehensive toxicological studies (Wang et al., 2019).

Synthetic Chemistry and Methodologies

  • Practical Synthesis of Fluorinated Compounds : The development of practical synthesis methods for fluorinated compounds like 2-fluoro-4-bromobiphenyl, a key intermediate for the manufacture of certain pharmaceuticals, illustrates the ongoing efforts to refine and improve the synthesis of fluorinated molecules for various industrial applications (Qiu et al., 2009).

properties

IUPAC Name

2-(1,1-difluoroethyl)-1,4-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2/c1-7-4-5-8(2)9(6-7)10(3,11)12/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRGXOZCLCILWHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,1-Difluoroethyl)-1,4-dimethylbenzene
Reactant of Route 2
2-(1,1-Difluoroethyl)-1,4-dimethylbenzene
Reactant of Route 3
Reactant of Route 3
2-(1,1-Difluoroethyl)-1,4-dimethylbenzene
Reactant of Route 4
Reactant of Route 4
2-(1,1-Difluoroethyl)-1,4-dimethylbenzene
Reactant of Route 5
Reactant of Route 5
2-(1,1-Difluoroethyl)-1,4-dimethylbenzene
Reactant of Route 6
Reactant of Route 6
2-(1,1-Difluoroethyl)-1,4-dimethylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.